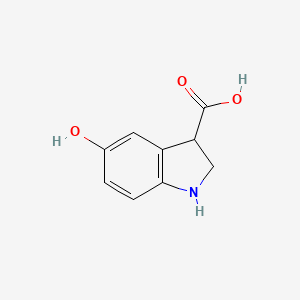

5-Hydroxyindoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

5-hydroxy-2,3-dihydro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-3,7,10-11H,4H2,(H,12,13) |

InChI Key |

CRSRFEKERKEUQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoline-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction, leading to the formation of indole-3-carboxylic acids .

Industrial Production Methods: Industrial production methods for 5-Hydroxyindoline-3-carboxylic acid are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

While the query asks about "5-Hydroxyindoline-3-carboxylic acid", the search results discuss "5-hydroxyindole-3-carboxylic acid" and its derivatives, which appear to be the relevant compounds based on the available information. Therefore, the following information will focus on the applications of "5-hydroxyindole-3-carboxylic acid" derivatives.

Scientific Research Applications of 5-Hydroxyindole-3-carboxylic Acid Derivatives

5-Hydroxyindole-3-carboxylic acid derivatives have diverse applications in scientific research, particularly in medicinal chemistry and drug development . These applications stem from their antiviral and cytotoxic properties .

Antiviral Applications:

- 5-hydroxyindole-3-carboxylic acid derivatives exhibit antiviral activity and can potentially be used in the prevention and treatment of viral diseases like influenza .

- Research has been conducted on 5-hydroxy indole-3- carboxylic esters derivative for their potential to inhibit SARS-Cov .

Cytotoxic Effects and Cancer Research:

- Indole derivatives, including 5-hydroxyindole-3-carboxylic acids, are promising candidates for their cytotoxic effect on breast cancer cells, while being less toxic to normal cells .

- Studies have synthesized novel 5-hydroxyindole-3-carboxylic acids and related esters, demonstrating their cytotoxicity against MCF-7 human breast cancer cells . For instance, compound 5d, an ester derivative with a 4-methoxy group, showed a half-maximal effective concentration of 4.7 µM .

- Specific compounds like 5a, 5d, and 5l, which bear an ester group, have demonstrated cytotoxicity values < 10 µM against the MCF-7 cell line and were considered safe for advanced screening .

Other Applications:

- 5-hydroxyindole-3-acetic acid (5-HIAA) quantification in urine is valuable for diagnosing and monitoring patients .

- 5-Hydroxyindoleacetic acid is associated with autism spectrum disorder, where elevated levels can be found .

Table of 5-Hydroxyindole-3-Carboxylic Acid Derivatives and Their Applications

Mechanism of Action

The mechanism of action of 5-Hydroxyindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can stimulate intestinal motility by activating L-type calcium channels on colonic smooth muscle cells . Additionally, it can increase serotonin production by stimulating enterochromaffin cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physical properties of indole-3-carboxylic acid derivatives are highly dependent on substituent type and position. Key comparisons include:

*Melting point data for 5-chloroindole-3-carboxylic acid from structurally related analogs .

Substituent Effects on Properties

- Hydroxy vs. Methoxy groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Chlorinated derivatives are widely used as auxins in agriculture, while fluorinated analogs exhibit improved metabolic stability in drug design .

- Positional Isomerism : Indole-5-carboxylic acid (carboxylic acid at position 5) has a significantly higher melting point (208–210°C) compared to indole-3-carboxylic acid derivatives, suggesting differences in crystal packing and intermolecular interactions .

Q & A

Basic: What are the established synthetic methodologies for 5-hydroxyindoline-3-carboxylic acid, and how are yields optimized?

Answer:

The synthesis typically involves hydrolyzing indole derivatives under controlled conditions. For example, 5-hydroxyindole-3-carboxylic acid can be synthesized by melting 5-hydroxyindole derivatives (e.g., indole-3-carboxylate esters) with potassium hydroxide (KOH) at 150°C for 1 hour, followed by neutralization with glacial acetic acid to precipitate the product . Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Alternative routes may use hydrazine hydrate to form acid hydrazide intermediates, though purity depends on solvent selection (e.g., ethanol for recrystallization) .

Basic: Which analytical techniques are critical for characterizing 5-hydroxyindoline-3-carboxylic acid and its derivatives?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features, such as the hydroxy and carboxylic acid groups. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . X-ray crystallography may resolve ambiguities in regiochemistry, particularly for substituted derivatives .

Advanced: How can reaction conditions be optimized to improve regioselectivity in derivative synthesis?

Answer:

Regioselectivity in synthesizing derivatives (e.g., ester or amide analogs) depends on solvent polarity and catalyst choice. For example, refluxing 5-hydroxyindoline-3-carboxylic acid with acetic anhydride in toluene enhances acetylation at the hydroxy group, while sodium acetate acts as a mild base to suppress side reactions . Solvent-free conditions under microwave irradiation have also been reported to reduce reaction times and improve yields by 15–20% .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in cytotoxicity or receptor-binding data often arise from variations in assay conditions. For instance, cell line specificity (e.g., MCF-7 vs. MDA-MB-231 breast cancer cells) and incubation times (24 vs. 48 hours) significantly impact IC₅₀ values . Researchers should replicate studies using standardized protocols (e.g., MTT assays with matched cell passages) and validate results with orthogonal methods like flow cytometry for apoptosis detection .

Advanced: What strategies are effective for enhancing the bioavailability of 5-hydroxyindoline-3-carboxylic acid in preclinical models?

Answer:

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability, as demonstrated in Caco-2 monolayer assays . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid hepatic metabolism. Nanoparticle encapsulation using PLGA polymers has shown a 3-fold increase in plasma half-life in rodent models .

Advanced: How can computational methods guide the design of 5-hydroxyindoline-3-carboxylic acid derivatives for targeted therapies?

Answer:

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or estrogen receptors. QSAR models based on Hammett constants (σ) and logP values help prioritize derivatives with optimal electronic and lipophilic properties . Molecular dynamics simulations further assess stability in binding pockets over 100-ns trajectories .

Advanced: What mechanistic insights explain the pro-apoptotic effects of 5-hydroxyindoline-3-carboxylic acid in cancer cells?

Answer:

The compound induces apoptosis via ROS-mediated mitochondrial pathways, as evidenced by increased caspase-3/7 activity and cytochrome c release in Jurkat cells . Transcriptomic profiling (RNA-seq) reveals downregulation of Bcl-2 and upregulation of Bax, suggesting a shift toward pro-apoptotic signaling .

Basic: What are the critical safety considerations when handling 5-hydroxyindoline-3-carboxylic acid in the laboratory?

Answer:

Use PPE (gloves, goggles) to avoid skin/eye contact. The compound is hygroscopic; store desiccated at –20°C to prevent degradation . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste under OSHA HCS guidelines .

Advanced: How do structural modifications at the indoline ring influence metabolic stability?

Answer:

Fluorination at the 4-position reduces first-pass metabolism by blocking CYP3A4-mediated oxidation. Deuterium incorporation at the 2-position (e.g., 5-hydroxyindoline-3-carboxylic-2,2-d₂ acid) prolongs half-life via the kinetic isotope effect, as shown in rat pharmacokinetic studies .

Advanced: What are the challenges in scaling up the synthesis of 5-hydroxyindoline-3-carboxylic acid for in vivo studies?

Answer:

Batch reproducibility issues arise from exothermic reactions during KOH-mediated hydrolysis. Pilot-scale reactors with temperature-jacketed vessels and inline pH monitoring mitigate this . Purification via flash chromatography (silica gel, 10% MeOH/DCM) ensures consistency, though yields drop by ~10% compared to small-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.